molecular formula C19H25N7O2S B2953293 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034530-11-3

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B2953293
CAS No.: 2034530-11-3
M. Wt: 415.52
InChI Key: RPLVKTVOQAKJJO-UHFFFAOYSA-N
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Description

The compound 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a heterocyclic molecule featuring a multi-ring scaffold. Its structure comprises:

  • A piperazine ring linked to a sulfonyl group attached to a 1,2-dimethylimidazole moiety.
  • A 7,8,9,10-tetrahydropyrazino[1,2-b]indazole core, a fused bicyclic system contributing to its structural complexity.

While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with molecules studied for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-[4-(1,2-dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2S/c1-14-21-17(13-23(14)2)29(27,28)25-11-9-24(10-12-25)19-18-15-5-3-4-6-16(15)22-26(18)8-7-20-19/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVKTVOQAKJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C19H24N6O2S
Molecular Weight 396.5 g/mol
IUPAC Name This compound
PubChem CID 16637166

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the functionalization of the imidazole and piperazine moieties. Key steps often include:

  • Formation of the Imidazole Ring : Utilizing starting materials that contain nitrogen and sulfur functionalities.
  • Sulfonylation : Introducing the sulfonyl group to enhance solubility and biological activity.
  • Cyclization : Creating the tetrahydropyrazino structure through cyclization reactions under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various studies, particularly in pathways related to cancer and inflammation.
  • Receptor Modulation : It interacts with specific receptors affecting neurotransmitter systems and cellular signaling pathways.

Pharmacological Studies

Recent pharmacological studies have demonstrated several important biological activities:

  • Anticancer Activity : In vitro studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including cervical and bladder cancer cells. The IC50 values range from 2.38 to 3.77 μM for different derivatives .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various bacterial strains due to its unique structural features that facilitate membrane penetration.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Cervical Cancer Study : A study reported that a derivative of this compound induced apoptosis in cervical cancer cells at concentrations correlating with its IC50 values. The increase in early and late apoptotic cells was dose-dependent .
  • Inflammation Models : Research indicates that the compound can reduce inflammatory markers in animal models, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural similarities and differences between the target compound and related molecules:

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Biological Relevance
Target Compound Piperazine-sulfonyl-1,2-dimethylimidazole + tetrahydropyrazinoindazole ~436 (estimated) Hypothesized kinase/modulator activity
1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide Piperidine-linked tetrahydroquinazoline + sulfonamide-1,2-dimethylimidazole ~416 (estimated) Possible enzyme inhibition (quinazoline analogs)
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine Piperazine-sulfonyl-1,2-dimethylimidazole (no fused bicyclic core) 244.32 Intermediate/precursor for drug synthesis
2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol Piperazine-benzoimidazole + ethanol side chain ~290 (estimated) Antimicrobial applications

Key Observations :

  • The target compound’s tetrahydropyrazinoindazole core distinguishes it from ’s tetrahydroquinazoline and ’s simpler piperazine scaffold. This fused ring system may enhance target binding affinity or selectivity .
  • Compounds with benzoimidazole-piperazine hybrids () exhibit antimicrobial activity, implying that the target compound’s imidazole and piperazine groups could contribute to similar properties .

Q & A

Q. What are the typical synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Reacting a piperazine derivative (e.g., 4-substituted piperazine) with a sulfonyl chloride group from 1,2-dimethylimidazole under basic conditions (e.g., triethylamine) .
  • Mannich Reaction : Coupling the tetrahydropyrazinoindazole core with the sulfonated piperazine intermediate, often using formaldehyde or its analogs as a linker . Key intermediates include the sulfonated piperazine derivative and the functionalized tetrahydropyrazinoindazole precursor. Purity is ensured via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Prioritize:

  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and imidazole (C=N, ~1600 cm⁻¹) groups .
  • NMR : Use 1^1H/13^13C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and tetrahydropyrazinoindazole aromatic protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the sulfonylation step?

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Catalyst Screening : Test alternatives to triethylamine, such as DMAP (4-dimethylaminopyridine), to enhance nucleophilicity .
  • Solvent Optimization : Use anhydrous dichloromethane or THF to stabilize reactive intermediates .
  • Stoichiometry Adjustments : Increase sulfonyl chloride equivalents (1.2–1.5 molar ratio) to drive the reaction to completion .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental biological activity data?

  • Docking Validation : Re-evaluate ligand-protein binding assumptions (e.g., protonation states of the piperazine nitrogen) using molecular dynamics simulations .
  • Bioassay Repetition : Conduct dose-response studies in triplicate to rule out experimental variability, especially for antimicrobial or enzyme inhibition assays .
  • Metabolite Profiling : Assess whether in vitro degradation (e.g., imidazole ring oxidation) alters activity .

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of modifications to the tetrahydropyrazinoindazole core?

  • Core Modifications : Synthesize analogs with substitutions at the indazole nitrogen (e.g., methyl, phenyl) or saturation of the pyrazine ring .
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition) to identify critical pharmacophores .
  • Computational SAR : Use QSAR (Quantitative Structure-Activity Relationship) models to predict the impact of steric/electronic changes .

Methodological Notes

  • Data Contradiction Analysis : For conflicting antimicrobial results, cross-validate using standardized protocols (e.g., CLSI guidelines) and check for batch-to-batch compound purity variations .
  • Advanced Purification : Employ preparative HPLC for challenging separations, particularly for diastereomers or sulfonated byproducts .

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